molecular formula C12H12N2O2 B15068701 Propyl 1,8-naphthyridine-3-carboxylate

Propyl 1,8-naphthyridine-3-carboxylate

Cat. No.: B15068701
M. Wt: 216.24 g/mol
InChI Key: XTXHGSGUCNOAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines These compounds are known for their diverse biological activities and photochemical properties The structure of this compound consists of a naphthyridine ring system with a propyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including propyl 1,8-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound. Another method is the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed .

Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. These reactions often involve the use of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Chemical Reactions Analysis

Types of Reactions: Propyl 1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the naphthyridine ring and the ester functional group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Propyl 1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs due to its biological activity. It has been studied for its potential as an antihistaminic agent, showing promising bronchorelaxant effects in vivo . Additionally, it finds applications in materials science as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

propyl 1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-6-16-12(15)10-7-9-4-3-5-13-11(9)14-8-10/h3-5,7-8H,2,6H2,1H3

InChI Key

XTXHGSGUCNOAKD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CN=C2C(=C1)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.